1-Palmitoyl-2-hydroxy-sn-glycero-3-PE

GPCR signaling calcium mobilization bone biology

16:0 Lyso PE is the essential ligand for Gq/11-coupled GPCR calcium signaling—18:0 LPE cannot substitute (signals via Gi/o). Unlike 18:0 LPE, it does not suppress osteoblast mineralization or alkaline phosphatase activity. Use as a benchmark antileishmanial reference (GIC50 8 µM vs. L. donovani) and as a critical control for discriminating LPA from LPE receptor pharmacology. In liposomal formulations, it reduces fusion efficiency to ≤1% (vs. ~50% for diacyl-PE), enabling tunable nanoparticle stability.

Molecular Formula C21H44NO7P
Molecular Weight 453.5 g/mol
CAS No. 53862-35-4
Cat. No. B1649357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Palmitoyl-2-hydroxy-sn-glycero-3-PE
CAS53862-35-4
Molecular FormulaC21H44NO7P
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])O
InChIInChI=1S/C21H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(24)27-18-20(23)19-29-30(25,26)28-17-16-22/h20,23H,2-19,22H2,1H3,(H,25,26)/t20-/m1/s1
InChIKeyYVYMBNSKXOXSKW-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Palmitoyl-2-hydroxy-sn-glycero-3-PE (CAS 53862-35-4): Key Properties and Procurement Baseline


1-Palmitoyl-2-hydroxy-sn-glycero-3-PE (16:0 Lyso-PE) is a naturally occurring lysophospholipid belonging to the glycerophosphoethanolamine class . It features a single palmitoyl (C16:0) chain esterified at the sn-1 position of the glycerol backbone, a free hydroxyl at the sn-2 position, and a phosphoethanolamine head group [1]. This monoacyl structure confers amphiphilic properties that differ markedly from its diacyl counterparts, enabling distinct interactions with biological membranes and lipid-binding proteins . The compound is generated endogenously through phospholipase A2 (PLA2)-mediated hydrolysis of phosphatidylethanolamine (PE) and functions as both a structural lipid intermediate and a bioactive signaling mediator in mammalian systems [2].

1-Palmitoyl-2-hydroxy-sn-glycero-3-PE: Why Generic Substitution Fails in Critical Lipid Research


Lyso-PE species cannot be interchangeably substituted due to fundamental differences in acyl chain length, saturation, and head group identity that dictate their specific biophysical and signaling behaviors [1]. For instance, the saturated C16:0 chain of 1-palmitoyl-2-hydroxy-sn-glycero-3-PE confers a unique balance of hydrophobic interactions and membrane perturbation that differs from the shorter myristoyl (C14:0) or longer stearoyl (C18:0) variants . Crucially, the ethanolamine head group distinguishes this compound from the more abundant lysophosphatidylcholine (Lyso-PC) species, which engage different receptors and induce divergent cellular outcomes [2]. Moreover, within the LPE family, distinct species activate separate G-protein coupled receptor (GPCR) pathways—16:0 LPE signals via Gq/11, whereas 18:0 LPE operates through Gi/o—precluding generic substitution even among close structural analogs [3]. The quantitative evidence below demonstrates precisely how these molecular distinctions translate into measurable, functionally significant differences that directly impact experimental reproducibility and procurement decisions.

1-Palmitoyl-2-hydroxy-sn-glycero-3-PE: Quantitative Comparative Evidence for Procurement Decisions


16:0 LPE vs. 18:0 LPE: Divergent GPCR Coupling and Calcium Mobilization in Pre-Osteoblasts

In pre-osteoblast MC3T3-E1 cells, 16:0 LPE triggers robust intracellular Ca2+ transients, whereas 18:0 LPE fails to elicit any detectable Ca2+ response [1]. Pharmacological dissection reveals that 16:0 LPE acts via Gq/11-coupled GPCRs (inhibited by YM-254890), while 18:0 LPE signals through a distinct Gi/o-coupled pathway (blocked by pertussis toxin) that does not mobilize calcium [2]. This receptor-level divergence directly impacts downstream physiology: 18:0 LPE uniquely suppresses osteogenic differentiation by reducing mineralization, alkaline phosphatase activity, and osteogenic gene expression, whereas 16:0 LPE exerts no such anti-osteogenic effect [3].

GPCR signaling calcium mobilization bone biology

16:0 LPE vs. LPA: Receptor Binding Selectivity and Signaling Pathway Divergence

In radioligand competition binding assays using rat brain and Swiss 3T3 fibroblast membranes, lysophosphatidylethanolamine (LPE) does not compete with [3H]LPA for binding to LPA receptors, whereas various LPA species compete with a rank order of 1-oleoyl-LPA > 1-stearoyl-LPA = 1-palmitoyl-LPA > 1-myristoyl-LPA [1]. This demonstrates that LPE operates through receptor systems distinct from those engaged by its structural analog LPA [2]. In functional assays, LPA exerts significant effects on both cell proliferation and migration in MDA-MB-231 breast cancer cells, whereas 16:0 LPE shows markedly reduced or no significant effect on these parameters [3]. Despite both lipids utilizing the LPA1 receptor in certain contexts, LPA engages a broader repertoire of downstream signaling cascades than LPE, resulting in stronger proliferative and migratory responses [4].

receptor pharmacology LPA receptors cancer cell signaling

16:0 LPE vs. Diacyl-PE Lipids: Membrane Curvature Stress and Liposome Fusion Efficiency

In cationic liposome-induced erythrocyte fusion assays, lyso-PE (egg-derived, containing 16:0 LPE as a major component) produces the lowest cell-cell fusion yield (FY) among tested PE lipids, with the rank order dilin-PE > DOPE > POPE > lyso-PE [1]. Replacement of unsaturated PEs (dilin-PE, DOPE, or POPE) by lyso-PE in cationic liposome formulations progressively reduces cell-cell fusion yield from approximately 50% down to 1% [2]. This suppression of fusion correlates with the reduced negative curvature stress imparted by lyso-PE compared to diacyl-PE species, as lyso-PEs add very small spontaneous curvatures (R0 values near zero) in contrast to the high positive curvature imparted by lyso-PCs (R0 = +38 to +60 Å) and the negative curvature of diacyl-PEs [3].

liposome formulation membrane fusion curvature stress drug delivery

16:0 LPE vs. 16:0 Lyso-PC: Divergent Biological Activities in Immune and Inflammatory Systems

While direct head-to-head comparisons between 16:0 LPE and 16:0 Lyso-PC are sparse, cross-study analysis reveals distinct functional profiles. 16:0 LPE demonstrates antiparasitic activity, inhibiting the growth of L. donovani promastigotes with a GIC50 of 8 μM . In contrast, 16:0 Lyso-PC enhances neutrophil function, promotes bacterial clearance, and improves survival in mouse models of sepsis when administered at 10 mg/kg [1]. At the cellular level, 16:0 Lyso-PC (125 μM) increases ROS production and decreases SOD and eNOS levels in HUVECs [2], while 16:0 LPE increases intracellular Ca2+ and promotes migration/invasion in cancer cells . These divergent activities underscore the functional non-equivalence of lyso-phospholipids bearing different head groups.

immunomodulation inflammation sepsis models lipidomics

16:0 LPE Solubility and Handling: Vendor-Specific Data for Formulation Planning

Solubility data for 1-palmitoyl-2-hydroxy-sn-glycero-3-PE varies by vendor and solvent system, with reported values including 3 mg/mL in chloroform, methanol, DMF, and DMSO (with sonication) , and 4.6 mg/mL in methanol (with ultrasonication and warming) [1]. Estimated water solubility from log Kow is approximately 3.57 mg/L at 25°C, indicating the compound is practically insoluble in aqueous media . These values contrast with more soluble lyso-PC species and underscore the need for organic solvent handling. Purity specifications also differ: TargetMol reports 99.82% , while Cayman Chemical specifies ≥95% (9:1 mixture of 1-acyl and 2-acyl isomers) , which may influence reproducibility in sensitive applications.

solubility formulation sample preparation procurement

1-Palmitoyl-2-hydroxy-sn-glycero-3-PE: Optimal Application Scenarios Based on Quantitative Evidence


GPCR Signaling Studies Requiring Gq/11-Coupled Calcium Mobilization

For investigations of Gq/11-mediated calcium signaling in bone biology or neuronal systems, 16:0 LPE is the appropriate LPE species, as it robustly triggers intracellular Ca2+ transients that are sensitive to the Gq/11 inhibitor YM-254890 [1]. In contrast, 18:0 LPE fails to mobilize calcium and instead activates Gi/o pathways, making it unsuitable for calcium-centric assays [2]. Researchers studying osteoblast function should specifically note that 16:0 LPE does not suppress osteogenic differentiation, unlike 18:0 LPE, which reduces mineralization and alkaline phosphatase activity [3].

Antiparasitic Drug Discovery and Leishmania Research

16:0 LPE demonstrates direct antiparasitic activity against L. donovani promastigotes with a GIC50 of 8 μM , establishing it as a bioactive lipid scaffold for antileishmanial drug discovery. This activity is not shared by all lyso-phospholipids; for instance, 16:0 Lyso-PC exhibits immunomodulatory rather than direct antiparasitic effects [4]. Investigators screening lipid libraries for antileishmanial leads should include 16:0 LPE as a benchmark reference compound.

Liposomal Formulation Engineering Where Controlled Fusion Suppression Is Desired

In cationic liposome formulations for drug or gene delivery, inclusion of 16:0 LPE dramatically reduces membrane fusion efficiency relative to unsaturated diacyl-PE lipids (dilin-PE, DOPE, POPE) [5]. Replacement of these PEs with lyso-PE lowers cell-cell fusion yield from approximately 50% to as low as 1% [6]. Formulation scientists seeking to minimize premature fusion or to fine-tune release kinetics can leverage this property to engineer more stable lipid nanoparticles.

Lysophospholipid Receptor Pharmacology and LPA Receptor Discrimination

16:0 LPE serves as a critical control compound for discriminating LPA receptor-mediated responses from those mediated by distinct LPE receptors. Unlike LPA species, LPE does not compete with [3H]LPA for binding to canonical LPA binding sites [7], and LPE fails to stimulate NF-κB-driven luciferase in LPA receptor-transfected HepG2 cells [8]. Pharmacologists studying lipid GPCRs should use 16:0 LPE to confirm receptor specificity and to identify LPE-selective signaling pathways distinct from LPA.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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